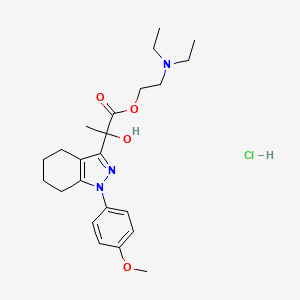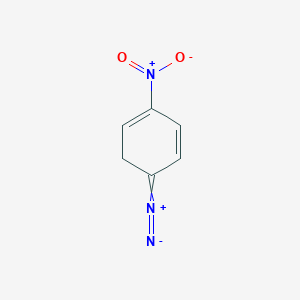
5-Diazo-2-nitrocyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazo-2-nitrocyclohexa-1,3-diene is an organic compound characterized by the presence of both diazo and nitro functional groups attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-2-nitrocyclohexa-1,3-diene typically involves the reaction of diazo compounds with nitro-substituted cyclohexadienes. One common method is the reaction between diazo esters and nitroalkenes, which can be catalyzed by transition metals such as copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where nitrocyclohexadienes are treated with diazotizing agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Diazo-2-nitrocyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted cyclohexadienones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino-substituted cyclohexadienes.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted cyclohexadienes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazo group.
Major Products
The major products formed from these reactions include nitro-substituted cyclohexadienones, amino-substituted cyclohexadienes, and various substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Diazo-2-nitrocyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Diazo-2-nitrocyclohexa-1,3-diene exerts its effects involves the reactivity of the diazo and nitro groups. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: A similar compound with a cyclohexa-1,3-diene ring but lacking the diazo and nitro groups.
2-Nitrocyclohexa-1,3-diene: Similar to 5-Diazo-2-nitrocyclohexa-1,3-diene but without the diazo group.
5-Diazo-1,3-cyclohexadiene: Similar but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .
Properties
CAS No. |
22719-27-3 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-diazo-2-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1,3-4H,2H2 |
InChI Key |
SSQQBRZUIXIPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
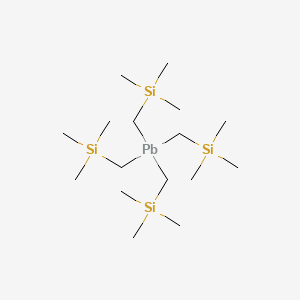
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)
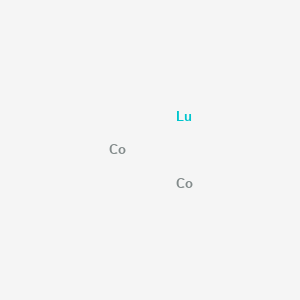
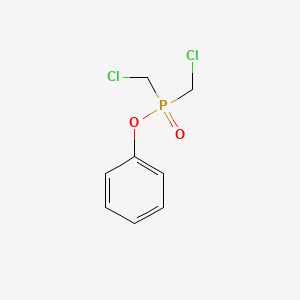
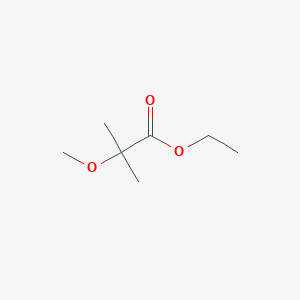
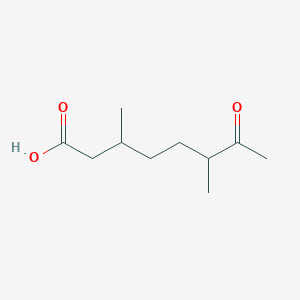

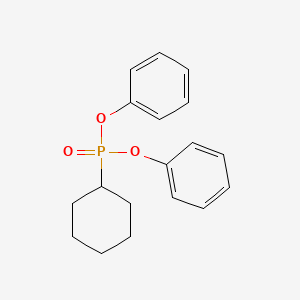

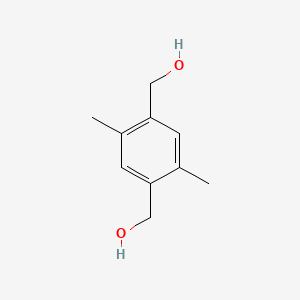
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
